8-(Piperazin-1-ylmethyl)quinoline hydrochloride is a chemical compound classified under quinoline derivatives, which are known for their diverse biological activities. The compound's CAS Number is 1211157-14-0, and its molecular formula is , with a molecular weight of 263.76 g/mol . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
8-(Piperazin-1-ylmethyl)quinoline hydrochloride is derived from quinoline, a bicyclic aromatic compound. Quinoline and its derivatives have been extensively studied for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The classification of this compound falls under the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structures .
The synthesis of 8-(Piperazin-1-ylmethyl)quinoline hydrochloride typically involves several steps:
The synthesis can be monitored using thin-layer chromatography, and purification often involves extraction with organic solvents such as ethyl acetate . The yield can vary based on reaction conditions, but optimized methods have reported yields between 47% to 97% .
The molecular structure of 8-(Piperazin-1-ylmethyl)quinoline hydrochloride can be represented as follows:
Property | Value |
---|---|
CAS Number | 1211157-14-0 |
Molecular Weight | 263.76 g/mol |
Molecular Formula | C₁₄H₁₈ClN₃ |
The chemical reactions involving 8-(Piperazin-1-ylmethyl)quinoline hydrochloride primarily focus on its synthesis and potential transformations:
These reactions are crucial for developing analogs with improved efficacy or selectivity against specific biological targets .
The mechanism of action for compounds like 8-(Piperazin-1-ylmethyl)quinoline hydrochloride often involves interaction with biological targets such as enzymes or receptors. Specifically, quinolines are known to act as:
The exact mechanism can vary depending on the specific biological context and target.
The density and boiling point are not readily available in current literature, indicating that further experimental determination may be necessary for comprehensive characterization .
8-(Piperazin-1-ylmethyl)quinoline hydrochloride has several scientific uses:
The structural architecture of 8-(piperazin-1-ylmethyl)quinoline derivatives leverages a bifunctional pharmacophore strategy that integrates the iron-chelating capacity of 8-hydroxyquinoline with the dopamine receptor affinity of aminotetralin-piperazine hybrids. As demonstrated in Parkinson’s disease therapeutics, this design enables simultaneous targeting of oxidative stress (via iron sequestration) and motor dysfunction (via D2/D3 receptor agonism) [1]. The distal positioning of the quinoline moiety relative to the receptor-binding domain minimizes steric interference, preserving pharmacological activity while introducing metal-chelating functionality. Key hybrid templates include:
Structure-Activity Relationship (SAR) studies reveal that bulky aromatic substitutions on the piperazine ring are well-tolerated. Modifications at the quinoline C8 position (e.g., hydroxylation) significantly enhance iron-binding capacity without compromising receptor affinity. For instance, compound 19b in [1] shows D2/D3 receptor agonist activity (EC₅₀ = 1.58–4.51 nM) while inhibiting iron-mediated hydroxyl radical generation by >80% in deoxyribose assays [1].
Table 1: Hybrid Quinoline-Piperazine Derivatives and Their Biological Profiles
Compound | D2 Receptor EC₅₀ (nM) | D3 Receptor EC₅₀ (nM) | Iron Chelation Efficiency (pFe³⁺) |
---|---|---|---|
VK-28 | 24.8 ± 1.2 | 18.5 ± 0.9 | 18.2 |
M30 | 12.7 ± 0.8 | 9.4 ± 0.6 | 19.1 |
19b | 4.51 ± 0.3 | 1.69 ± 0.1 | 20.5 |
Piperazine functionalization strategies are pivotal for modulating physicochemical properties and target engagement. Three principal methodologies dominate:
Linker Optimization studies demonstrate that ethylene spacers between quinoline and piperazine enhance conformational flexibility and receptor access compared to direct linkages. For example, ethylene-bridged derivatives in antileishmanial studies show 3.2-fold higher potency (IC₅₀ = 0.07 μM) than methylene-linked analogs [5].
Table 2: Influence of Linker Chemistry on Synthetic Efficiency
Linker Type | Reaction Conditions | Yield (%) | Reaction Time (h) |
---|---|---|---|
Direct (C-N) | DMF, 110°C, K₂CO₃ | 65–72 | 12–16 |
Methylene (-CH₂-) | CH₂Cl₂, NaBH₃CN, RT | 78–85 | 6–8 |
Ethylene (-CH₂CH₂-) | EtOH, reflux, DIEA | 88–92 | 10–12 |
Microwave irradiation revolutionizes the synthesis of quinoline-piperazine cores by accelerating cyclization and reducing dimeric impurities. Key advances include:
Solvent Optimization is critical for minimizing unwanted polymerization. Protic polar solvents (e.g., n-butanol) enhance microwave absorption and reduce reaction times by 8-fold compared to toluene or DCM [7]. Catalytic methods employing CuI (5 mol%) or Pd/C (1 mol%) enable one-pot N-alkylation-cyclization sequences, eliminating purification steps [7] [10].
Table 3: Microwave vs. Conventional Thermal Conditions
Reaction | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Quinoline Cyclization | 110°C, 8 h | 160°C, 20 min | +44% |
Piperazine N-Alkylation | 80°C, 12 h | 120°C, 30 min | +28% |
Demethylation (O→OH) | BBr₃, -78°C, 4 h | HBr, 150°C, 20 min | +33% |
Purification Challenges include the removal of dimeric impurities like 7,7'-bis(piperazin-1-yl)-4,4'-biquinoline. Crystallization from propanol/HCl (3:1) at 0–5°C achieves >99.5% purity by selectively precipitating dimers [10].
Chiral 8-(piperazin-1-ylmethyl)quinolines require enantioselective synthesis due to differential neuropharmacological profiles of stereoisomers. Three strategies prevail:
Asymmetric Catalysis with Ru(II)-(S)-BINAP complexes hydrogenates enamide intermediates at 50 psi H₂, affording (R)-configured piperazines with 94% ee [4]. Notably, the (–)-enantiomer of compound 19b exhibits superior D3 receptor binding (Kᵢ = 0.74 nM) compared to the (+)-form (Kᵢ = 1.69 nM), validating chiral optimization [1].
Table 4: Enantioselectivity in Receptor Binding
Enantiomer | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | e.e. (%) |
---|---|---|---|
(–)-19b | 1.69 ± 0.11 | 0.74 ± 0.05 | >99 |
(+)-19b | 4.51 ± 0.23 | 1.58 ± 0.09 | >99 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7